molecular formula C13H15NO5S B2432743 3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid CAS No. 313662-73-6

3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid

Cat. No.: B2432743
CAS No.: 313662-73-6
M. Wt: 297.33
InChI Key: NOAXVHQCZVRKJO-ZZXKWVIFSA-N
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Scientific Research Applications

3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid is widely used in scientific research, particularly in:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride. This intermediate is then reacted with 4-bromoacetophenone to yield 4-(morpholine-4-sulfonyl)acetophenone. Finally, the acetophenone derivative undergoes a Knoevenagel condensation with malonic acid to produce the desired acrylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, amines, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The acrylic acid moiety can participate in Michael addition reactions, further influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholine-4-sulfonyl)benzaldehyde
  • 4-(Morpholine-4-sulfonyl)acetophenone
  • 3-(Morpholine-4-sulfonyl)benzoic acid

Uniqueness

3-[4-(Morpholine-4-sulfonyl)phenyl]prop-2-enoic acid is unique due to its combination of a morpholine ring, a sulfonyl group, and an acrylic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c15-13(16)6-3-11-1-4-12(5-2-11)20(17,18)14-7-9-19-10-8-14/h1-6H,7-10H2,(H,15,16)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAXVHQCZVRKJO-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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